REACTION_CXSMILES
|
[Na].[NH:2]1[CH:6]=[CH:5][N:4]=[N:3]1.Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(O)C>[N:2]1([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][N:4]=[N:3]1 |^1:0|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
623 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at RT for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is filtered off
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered again
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
again concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
purified by distillation on a 30 cm column
|
Type
|
CUSTOM
|
Details
|
The product is obtained at a bath temperature of 140° C.
|
Type
|
CUSTOM
|
Details
|
a head temperature of 60-115° C.
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
N1(N=NC=C1)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |